molecular formula C22H29N3O2 B5294710 N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide

N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide

Cat. No. B5294710
M. Wt: 367.5 g/mol
InChI Key: MGWKHYDBQRJNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide, also known as DMXB-A, is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of α7 nAChR by N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide leads to the release of various neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various physiological processes such as learning, memory, and mood regulation.
Biochemical and physiological effects:
N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has been found to exhibit various biochemical and physiological effects in animal models and in vitro studies. These effects include neuroprotection, anti-inflammatory effects, modulation of immune function, and improvement of cognitive function.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied in animal models. However, there are also some limitations to its use, such as its high cost and limited availability.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide. One area of interest is the development of more selective and potent α7 nAChR agonists for use in the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential use of N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide in the treatment of psychiatric disorders such as schizophrenia and depression. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide involves the reaction of 2,4-dimethylphenylacetic acid with 4-(3-methoxybenzyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has been investigated for its potential therapeutic applications in various fields of scientific research. One of the major applications of N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has been found to exhibit neuroprotective effects and improve cognitive function in animal models of these diseases.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-17-7-8-21(18(2)13-17)23-22(26)16-25-11-9-24(10-12-25)15-19-5-4-6-20(14-19)27-3/h4-8,13-14H,9-12,15-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWKHYDBQRJNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)piperazin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.